![molecular formula C17H30O2Sn B14278335 (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane CAS No. 152404-98-3](/img/structure/B14278335.png)
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane is an organotin compound that has garnered interest in various fields of scientific research. Organotin compounds are known for their diverse applications, particularly in organic synthesis and industrial processes. This compound, with its unique structure, offers intriguing possibilities for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane typically involves the reaction of dicyclohexylmethanol with 2-methylpropanoic acid in the presence of a tin-based catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The industrial process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler organotin compounds.
Substitution: The compound can participate in substitution reactions where the stannane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce simpler organotin compounds. Substitution reactions can lead to a variety of functionalized organotin derivatives.
科学研究应用
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.
相似化合物的比较
Similar Compounds
Similar compounds to (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane include other organotin compounds such as:
- Tributyltin chloride
- Triphenyltin hydroxide
- Dibutyltin diacetate
Uniqueness
What sets this compound apart is its unique structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
152404-98-3 |
|---|---|
分子式 |
C17H30O2Sn |
分子量 |
385.1 g/mol |
IUPAC 名称 |
dicyclohexylmethyl(2-methylpropanoyloxy)tin |
InChI |
InChI=1S/C13H23.C4H8O2.Sn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;1-3(2)4(5)6;/h11-13H,1-10H2;3H,1-2H3,(H,5,6);/q;;+1/p-1 |
InChI 键 |
VHRLNSOWFJRSRR-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C(=O)O[Sn]C(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


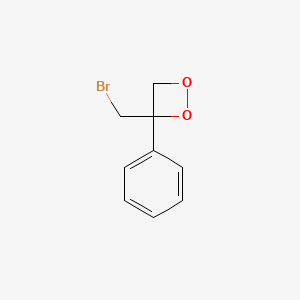
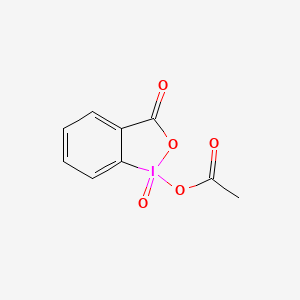
dimethyl-](/img/structure/B14278263.png)
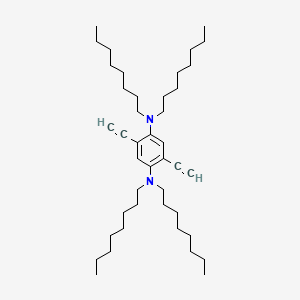
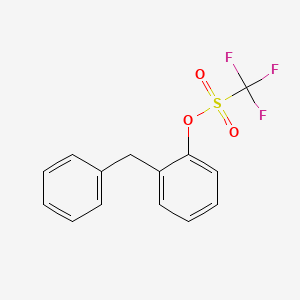

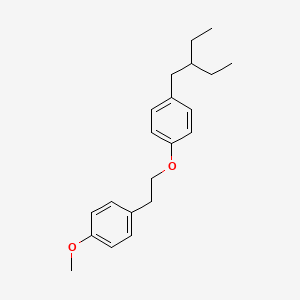
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
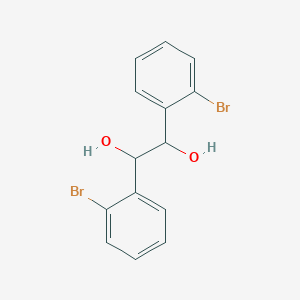
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)
